molecular formula C10H9F3 B14470414 (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene CAS No. 68533-21-1

(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene

Cat. No.: B14470414
CAS No.: 68533-21-1
M. Wt: 186.17 g/mol
InChI Key: HLLRNLNXSJRSRZ-VIFPVBQESA-N
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Description

(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is an organic compound that features a trifluoromethyl group attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane, which provides versatile trifluoromethyl-substituted boronic esters . This method involves the use of non-polar solvents and specific reaction conditions to ensure the desired stereospecificity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indene structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, making them more effective and longer-lasting.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene structure, which provides a unique framework for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68533-21-1

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

(1S)-1-(trifluoromethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1

InChI Key

HLLRNLNXSJRSRZ-VIFPVBQESA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1C(F)(F)F

Canonical SMILES

C1CC2=CC=CC=C2C1C(F)(F)F

Origin of Product

United States

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